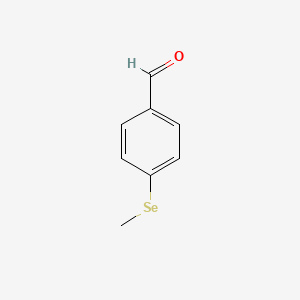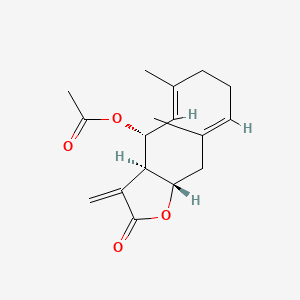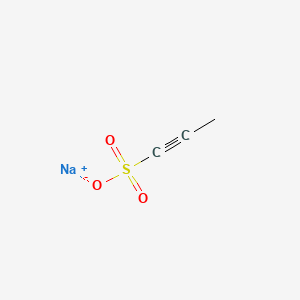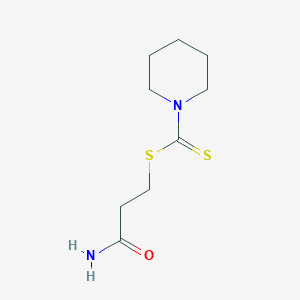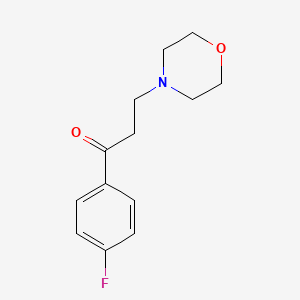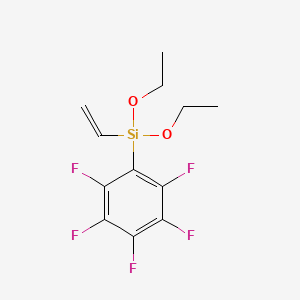
Ethenyl(diethoxy)(pentafluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(diethoxy)(pentafluorophenyl)silane is a specialized organosilicon compound with the molecular formula C12H13F5O2Si It is characterized by the presence of a vinyl group (ethenyl), two ethoxy groups, and a pentafluorophenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diethoxy)(pentafluorophenyl)silane typically involves the reaction of pentafluorophenylsilane with vinyl diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(diethoxy)(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Ethenyl(diethoxy)(pentafluorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of Ethenyl(diethoxy)(pentafluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization reactions, while the ethoxy groups can undergo hydrolysis to form silanols. The pentafluorophenyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with three methoxy groups instead of two ethoxy groups.
Pentafluorophenylpropyltrimethoxysilane: Contains a propyl group instead of a vinyl group.
Uniqueness
Ethenyl(diethoxy)(pentafluorophenyl)silane is unique due to the combination of its vinyl group, ethoxy groups, and pentafluorophenyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
25202-37-3 |
|---|---|
Formule moléculaire |
C12H13F5O2Si |
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
ethenyl-diethoxy-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H13F5O2Si/c1-4-18-20(6-3,19-5-2)12-10(16)8(14)7(13)9(15)11(12)17/h6H,3-5H2,1-2H3 |
Clé InChI |
FNEOEUCCJWSPLN-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C=C)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
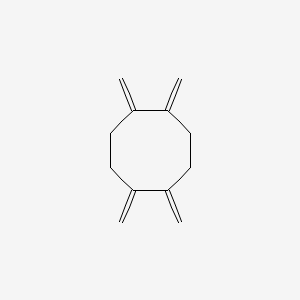
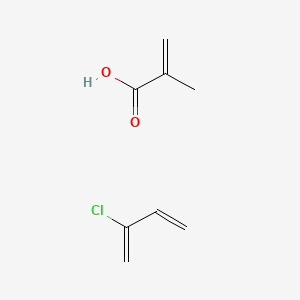
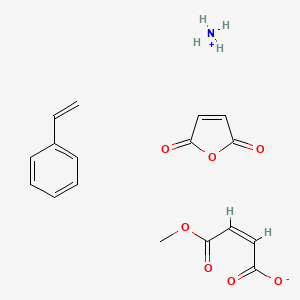
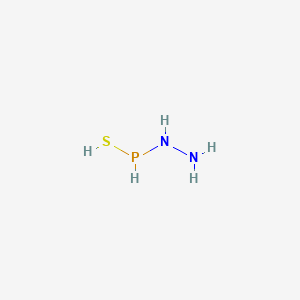
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

